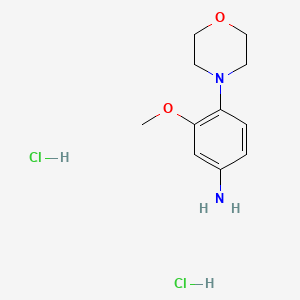

3-Methoxy-4-morpholinoaniline dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-4-morpholin-4-ylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.2ClH/c1-14-11-8-9(12)2-3-10(11)13-4-6-15-7-5-13;;/h2-3,8H,4-7,12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXRLVZVGWFQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N2CCOCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Methoxy-4-morpholinoaniline dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of 3-Methoxy-4-morpholinoaniline dihydrochloride. The information is intended to support research and development activities in the pharmaceutical and chemical industries.

Chemical Properties

This compound is a substituted aniline derivative. The presence of the morpholine ring, a common moiety in medicinal chemistry, suggests its potential as a building block in the synthesis of biologically active compounds.[1] The dihydrochloride salt form generally confers increased aqueous solubility compared to the free base.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1226776-91-5 | [2][3][4] |

| Molecular Formula | C11H18Cl2N2O2 | [2] |

| Molecular Weight | 280.07 g/mol | [2] |

| Purity | Typically ≥95% | [2][3] |

| Appearance | Solid (form not specified in results) | |

| Solubility | Likely soluble in water | [5] |

Note: The properties of the free base, 3-Methoxy-4-(morpholin-4-yl)aniline, include a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol .[6]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The synthesis would likely proceed in two main steps:

-

Nucleophilic Aromatic Substitution: Reaction of 4-fluoro-1-methoxy-2-nitrobenzene with morpholine to yield 4-(3-methoxy-4-nitrophenyl)morpholine.

-

Reduction of the Nitro Group: Reduction of the nitro intermediate to the corresponding aniline, 3-methoxy-4-morpholinoaniline. This is commonly achieved via catalytic hydrogenation.

-

Salt Formation: Treatment of the resulting aniline with hydrochloric acid to form the dihydrochloride salt.

Experimental Protocol: Catalytic Hydrogenation for Nitro Group Reduction (General Procedure)

This protocol is adapted from a general method for the reduction of a nitrophenyl group to an aniline in the presence of a morpholine moiety.[7]

Materials:

-

4-(3-methoxy-4-nitrophenyl)morpholine (starting material)

-

Palladium on activated carbon (10% Pd/C) catalyst

-

Ethanol (or other suitable solvent like methanol)

-

Hydrogen gas (H₂)

-

Celite or another filtration aid

-

Hydrochloric acid (ethanolic or aqueous solution)

Procedure:

-

The nitro-intermediate, 4-(3-methoxy-4-nitrophenyl)morpholine, is dissolved or suspended in ethanol in a reaction vessel suitable for hydrogenation.

-

A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added to the mixture.

-

The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) and then placed under a hydrogen atmosphere (pressure may vary, e.g., 50 psi).[7]

-

The mixture is stirred vigorously at room temperature for a period of 3-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).[7]

-

Upon completion, the reaction mixture is carefully vented, and the catalyst is removed by filtration through a pad of Celite.[7] The filter cake is washed with additional ethanol to recover any adsorbed product.

-

The filtrate, containing the free base 3-methoxy-4-morpholinoaniline, is concentrated under reduced pressure to yield the crude product.

-

For dihydrochloride salt formation, the crude aniline is redissolved in a suitable solvent (e.g., ethanol or diethyl ether) and treated with two equivalents of hydrochloric acid.

-

The resulting precipitate, this compound, is collected by filtration, washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove impurities, and dried under vacuum.

Caption: Proposed synthetic workflow for this compound.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of small molecule pharmaceuticals.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC (General Method)

This is a general protocol and should be optimized for the specific compound and available equipment.[8]

Instrumentation & Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[8]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water

-

Mobile Phase B: Acetonitrile or Methanol

-

Sample of this compound, accurately weighed

-

Diluent (e.g., a mixture of water and acetonitrile)

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound by dissolving an accurately weighed amount in the diluent to a known concentration (e.g., 1 mg/mL). Further dilutions may be necessary to fall within the linear range of the detector.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min[8]

-

Injection Volume: 5-10 µL

-

Detection Wavelength: Determined by UV scan of the compound (a common starting point for anilines is ~254 nm).

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Elution: A gradient elution is typically used to separate the main peak from any impurities. For example:

-

0-2 min: 5% B

-

2-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B (re-equilibration)

-

-

-

Analysis: Inject the prepared sample onto the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Caption: General workflow for purity analysis by HPLC.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, safety information can be inferred from related aniline and chloroaniline compounds.[5][9][10] Aniline derivatives are often toxic and should be handled with care.

General Precautions:

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[9] Avoid formation of dust. Do not breathe dust, vapor, mist, or gas.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[9][11]

-

First Aid:

-

Eyes: In case of contact, immediately rinse eyes with plenty of water for at least 15 minutes.[5][9] Seek medical attention.

-

Skin: Wash off immediately with plenty of soap and water.[5] Remove contaminated clothing.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[11]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[9]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[9]

Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and after consulting a specific Safety Data Sheet (SDS) for the compound being used.

References

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. thoreauchem.com [thoreauchem.com]

- 3. 3-Methoxy-4-morpholinoanilineDihydrochloride, CasNo.1226776-91-5 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 3-Methoxy-4-(morpholin-4-yl)aniline | C11H16N2O2 | CID 21936468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Characterization of 3-Methoxy-4-morpholinoaniline dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Methoxy-4-morpholinoaniline dihydrochloride (CAS: 1226776-91-5). Due to the limited availability of direct experimental data for this specific compound, this document outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS). Furthermore, it presents predicted spectroscopic data based on the analysis of structurally related compounds. This guide also includes a logical workflow for the spectroscopic analysis of a novel organic compound, visualized using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and similar molecules.

Introduction

This compound is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for any research and development involving this compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this.[1][2] This guide details the standard methodologies for acquiring and interpreting these spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these are not experimentally determined values for the target compound but are estimations based on data from structurally similar molecules.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.0-7.2 | m | 3H | Ar-H |

| ~3.8 | s | 3H | -OCH ₃ |

| ~3.7 | t | 4H | -N-(CH₂)₂-O -(CH₂)₂ |

| ~3.0 | t | 4H | -N -(CH₂)₂-O-(CH₂)₂ |

| Broad | s | 3H | -NH ₃⁺ |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~150-155 | C -OMe |

| ~140-145 | C -N (aniline) |

| ~135-140 | C -N (morpholine) |

| ~115-125 | Ar-C H |

| ~66 | -N-(CH₂)₂-O -(CH₂)₂ |

| ~55 | -OC H₃ |

| ~48 | -N -(CH₂)₂-O-(CH₂)₂ |

Predicted FT-IR Data (Solid, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amine salt) |

| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| 1610-1580 | Medium | C=C stretch (aromatic) |

| 1520-1480 | Strong | N-H bend (amine salt) |

| 1260-1230 | Strong | C-O-C stretch (aryl ether) |

| 1120-1100 | Strong | C-O-C stretch (morpholine ether) |

| 850-800 | Medium | C-H bend (aromatic, out-of-plane) |

Predicted ESI-MS Data

| m/z | Ion |

| 209.1285 | [M+H]⁺ |

| 231.1104 | [M+Na]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune the probe for both ¹H and ¹³C frequencies to maximize signal-to-noise.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate parameters, including the spectral width, acquisition time, and relaxation delay.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.[3]

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Adjust the sample concentration if peaks are too intense (saturated) or too weak.[3]

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Dilute the stock solution to a final concentration of about 10 µg/mL with a solvent mixture compatible with the ESI source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[4]

-

Filter the final solution if any precipitate is present to avoid clogging the instrument.[4]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and strong signal for the ion of interest.

-

Acquire the mass spectrum in the appropriate mass range.

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern, if any, to gain further structural information.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel organic compound.

Caption: A logical workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound. While direct experimental data remains elusive, the predicted data and detailed experimental protocols herein offer a solid foundation for researchers. The presented workflow for spectroscopic analysis serves as a general guideline for the structural determination of novel organic compounds, emphasizing the synergistic use of MS, IR, and NMR techniques. It is recommended that any future work on this compound involves its thorough experimental characterization to validate and supplement the information provided in this guide.

References

The Core Mechanism of Action of Morpholinoaniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholinoaniline derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating considerable potential, particularly in oncology. Their mechanism of action is primarily centered on the inhibition of key cellular signaling pathways that are frequently dysregulated in cancer. This technical guide provides an in-depth exploration of the core mechanism of action of morpholinoaniline derivatives, focusing on their interaction with the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade. This document details the molecular interactions, summarizes quantitative data on their inhibitory activities, provides comprehensive experimental protocols for assessing their effects, and visualizes the involved pathways and workflows.

Introduction

The morpholine and aniline moieties are key pharmacophores that, when combined, create a scaffold with high affinity for the ATP-binding pocket of various protein kinases. This structural feature allows morpholinoaniline derivatives to act as potent and often selective kinase inhibitors. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR pathway is a critical signaling network that governs these cellular processes, and its aberrant activation is a frequent event in tumorigenesis. Consequently, targeting this pathway with small molecule inhibitors like morpholinoaniline derivatives represents a promising therapeutic strategy.

The PI3K/Akt/mTOR Signaling Pathway: A Prime Target

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] In many cancers, this pathway is overactive, promoting tumor progression.[2]

Pathway Activation: The pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation.[3]

Downstream Effects of Akt: Activated Akt phosphorylates a multitude of downstream substrates, leading to:

-

Cell Survival: Inhibition of pro-apoptotic proteins.

-

Cell Proliferation: Activation of cell cycle progression.

-

Cell Growth: Activation of mTOR, a key regulator of protein synthesis.[3]

Role of mTOR: mTOR exists in two distinct complexes, mTORC1 and mTORC2. Activated Akt stimulates mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating downstream effectors like S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3]

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholinoaniline derivatives.

Mechanism of Inhibition by Morpholinoaniline Derivatives

Morpholinoaniline derivatives exert their anticancer effects by directly inhibiting the kinase activity of key components of the PI3K/Akt/mTOR pathway, most notably PI3K itself. The morpholine ring is a crucial feature, with its oxygen atom often forming a critical hydrogen bond with the hinge region of the kinase domain.[4] This interaction, along with other hydrophobic and electrostatic interactions facilitated by the aniline moiety and its substituents, allows these compounds to competitively bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.

By inhibiting PI3K, morpholinoaniline derivatives block the production of PIP3, leading to a cascade of downstream effects:

-

Reduced Akt Activation: Without sufficient PIP3, Akt cannot be recruited to the cell membrane and activated.

-

Suppression of mTOR Signaling: The lack of active Akt prevents the activation of mTORC1.

-

Induction of Apoptosis and Cell Cycle Arrest: The overall suppression of the PI3K/Akt/mTOR pathway leads to the inhibition of cell proliferation and survival signals, ultimately triggering programmed cell death (apoptosis) and/or arrest of the cell cycle.[5]

The following diagram illustrates the general workflow for evaluating the anticancer activity of morpholinoaniline derivatives.

Caption: General experimental workflow for assessing the mechanism of action of morpholinoaniline derivatives.

Quantitative Data Summary

The inhibitory potency of morpholinoaniline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize representative IC50 values for various morpholinoaniline derivatives against different cancer cell lines and PI3K isoforms.

Table 1: Anti-proliferative Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cancer Cells [5]

| Compound | IC50 (µM) |

| 3c | 11.42 |

| 3d | 8.50 |

| 3e | 12.76 |

Table 2: Anti-proliferative Activity of 3-Fluoro-4-morpholinoaniline Derivatives [6]

| Compound | Cell Line | IC50 (µM) |

| NAM-5 | MCF-7 | 1.811 |

| NAM-5 | MDA-MB-231 | 2.143 |

| NAM-7 | MCF-7 | 1.883 |

| NAM-7 | MDA-MB-231 | 4.688 |

Table 3: PI3Kα Inhibitory Activity of a Thieno[3,2-d]pyrimidine Derivative

| Compound | Target | IC50 (nM) |

| 15e | PI3Kα | 2.0 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of morpholinoaniline derivatives.

PI3Kα Kinase Assay

This assay measures the ability of a compound to inhibit the activity of the PI3Kα enzyme.

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2 substrate

-

ATP (with γ-³²P-ATP for radioactive detection or as part of a luminescence-based kit like ADP-Glo™)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Test compounds (morpholinoaniline derivatives) dissolved in DMSO

-

Detection reagents (e.g., scintillation fluid for radioactive assay or luciferase/luciferin for ADP-Glo™)

Protocol:

-

Prepare a reaction mixture containing the PI3Kα enzyme and the test compound at various concentrations in the kinase assay buffer.

-

Initiate the kinase reaction by adding the PIP2 substrate and ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the amount of phosphorylated product (PIP3) or the amount of ADP produced.

-

Radioactive method: Spot the reaction mixture onto a membrane, wash away unincorporated γ-³²P-ATP, and quantify the radioactivity of the phosphorylated PIP3 using a scintillation counter.[7]

-

Luminescence method (ADP-Glo™): Add ADP-Glo™ reagent to deplete unused ATP, then add kinase detection reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal proportional to the ADP produced.[8]

-

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on cell viability and proliferation.[9]

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the morpholinoaniline derivatives for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[10]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Protocol:

-

Harvest the cells after treatment with the morpholinoaniline derivatives.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.[11]

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol for fixation

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Protocol:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.[12]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution containing RNase A to stain the DNA and remove RNA.[12]

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated Akt, to confirm the inhibition of the signaling pathway.[13]

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Lyse the treated cells and determine the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[14]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system and quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

Morpholinoaniline derivatives represent a versatile and potent class of kinase inhibitors with a well-defined mechanism of action centered on the inhibition of the PI3K/Akt/mTOR signaling pathway. Their ability to effectively block this key cancer-promoting cascade leads to the induction of apoptosis and cell cycle arrest in malignant cells. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of these promising therapeutic agents. Further research focusing on optimizing the selectivity and pharmacokinetic properties of morpholinoaniline derivatives will be crucial for their successful translation into clinical applications.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. library.ncl.res.in [library.ncl.res.in]

- 7. Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K (p110α/p85α) Protocol [promega.kr]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. broadpharm.com [broadpharm.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Methoxy Group: A Linchpin in the Bioactivity of Small Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the methoxy group (-OCH₃) stands out as a deceptively simple yet profoundly influential functional group.[1] Comprising a methyl group bonded to an oxygen atom, its unique electronic and steric characteristics significantly shape the physicochemical and biological profiles of small molecules.[1][2] This technical guide provides a comprehensive exploration of the multifaceted role of the methoxy group in the bioactivity of small molecules, offering insights into its impact on drug-target interactions, pharmacokinetic properties, and overall therapeutic efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.[3]

Physicochemical Properties and Their Implications in Drug Design

The strategic incorporation of a methoxy group can fine-tune a molecule's properties in several critical ways, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

Solubility and Lipophilicity

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can potentially increase the aqueous solubility of a compound.[1][2] However, the addition of the methyl component means it can also modulate a compound's lipophilicity, a critical factor for cell membrane permeability and bioavailability.[6] On an aromatic ring, the methoxy group is considered to have minimal impact on lipophilicity.

Electronic Effects

The methoxy group exhibits a dual electronic nature:

-

Inductive Effect (-I): Due to the electronegativity of the oxygen atom, it exerts an electron-withdrawing inductive effect.[2]

-

Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system, resulting in an electron-donating resonance effect.[2]

This duality allows the methoxy group to modulate the electronic properties of a molecule, influencing its reactivity and binding affinity with biological targets.[4] On a benzene ring, it acts as an electron-donating group at the para position and an electron-withdrawing group at the meta position.[7]

Conformational Influence

The presence and position of a methoxy group can influence the preferred conformation of a molecule, which can be critical for optimal binding to a biological target.[1]

Table 1: Summary of Physicochemical Properties Influenced by the Methoxy Group

| Property | Influence of Methoxy Group | Implication in Drug Design |

| Solubility | Can increase aqueous solubility through hydrogen bond acceptance.[1][2] | Improved formulation and bioavailability. |

| Lipophilicity | Modulates lipophilicity, with minimal change on aromatic rings. | Affects membrane permeability and ADME properties.[6] |

| Electronic Profile | Electron-donating by resonance (+M), electron-withdrawing by induction (-I).[2] | Modulates target binding affinity and chemical reactivity.[4] |

| Conformation | Can restrict rotation and influence molecular shape.[1] | Optimizes ligand fit within a binding pocket. |

The Role of the Methoxy Group in Target Binding and Bioactivity

The methoxy group is a key player in enhancing the potency and selectivity of small molecule inhibitors. Its ability to form favorable interactions within protein binding pockets is a cornerstone of its utility in drug design.

Hydrogen Bonding and Hydrophobic Interactions

The oxygen atom of the methoxy group can serve as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein.[1] This can significantly increase binding affinity and, consequently, inhibitory potency. Furthermore, the methyl portion can engage in hydrophobic interactions, further anchoring the ligand in the binding site.

Case Studies: Quantitative Impact on Bioactivity

The introduction or modification of a methoxy group can lead to dramatic changes in biological activity. The following tables provide quantitative data from structure-activity relationship (SAR) studies on various classes of bioactive molecules.

Table 2: Anti-inflammatory Activity of Curcumin Analogues [8]

| Compound | Substitution at Methoxy Position | LPS-induced NO Production Inhibition (%) |

| Curcumin | -OCH₃ | 74.91 ± 0.88 |

| Cur-OH | -OH | 77.75 ± 0.89 |

| Cur-Br | -Br | 71.75 ± 0.90 |

| Cur-NO₂ | -NO₂ | Inactive |

These results demonstrate that while hydroxyl and bromine substitutions at the methoxy position of curcumin retain anti-inflammatory activity, a nitro group leads to inactivity, highlighting the importance of the electronic and steric properties of the substituent.[8]

Table 3: Cytotoxic Activity of Methoxyflavone Analogs against MCF-7 Cancer Cells [9]

| Compound | Structure | IC₅₀ (µM) |

| Sideritoflavone | 5,3′,4′-trihydroxy-6,7,8-trimethoxyflavone | 4.9 |

| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | Replacement of C4′-OH with -OCH₃ | 3.71 |

This comparison illustrates that the replacement of a hydroxyl group with a methoxy group on the B-ring of the flavone scaffold can enhance cytotoxic activity against breast cancer cells.[9]

Table 4: Cytotoxic Activity of Chalcone Methoxy Derivatives against Cancer Cell Lines [10]

| Compound | Cell Line | IC₅₀ (µM) |

| 3a | Mouse Luc-4t1 | 12.5 |

| Human MDA-MB-231 | 25.0 | |

| 5a | Mouse Luc-4t1 | 6.25 |

| Human MDA-MB-231 | 12.5 |

These data show the differing potencies of two chalcone methoxy derivatives, indicating that the overall substitution pattern in conjunction with the methoxy group influences the anticancer activity.[10]

Metabolic Considerations: The Achilles' Heel of the Methoxy Group

Despite its many advantages, the methoxy group is often a metabolic liability. It is susceptible to O-demethylation by cytochrome P450 (CYP) enzymes, particularly CYP3A4, which can lead to the formation of a phenol or alcohol metabolite.[2][11] This metabolic transformation can have several consequences:

-

Altered Bioactivity: The resulting hydroxyl group can have a different biological activity profile compared to the parent methoxy-containing compound.

-

Further Metabolism: The newly formed hydroxyl group can undergo further metabolism through oxidation or conjugation reactions.

-

Potential for Toxicity: In some cases, the metabolites can be reactive and lead to toxicity.

Therefore, medicinal chemists must carefully consider the metabolic stability of methoxy-containing compounds during the drug development process. Bioisosteric replacements, such as a fluorine atom or a difluoromethyl group, are often employed to block this metabolic pathway.

Signaling Pathways and Experimental Workflows

Visualizing the interplay between methoxy-containing drugs and their target pathways is crucial for understanding their mechanism of action.

Ivacaftor and the CFTR Signaling Pathway

Ivacaftor is a drug used to treat cystic fibrosis in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[12] It acts as a potentiator, increasing the probability that the defective CFTR channel will be open, allowing for the transport of chloride ions.[13]

Trametinib and the MAPK/ERK Signaling Pathway

Trametinib is a highly potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[14] This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation.

Experimental Workflow: Western Blot Analysis of MAPK Pathway Modulation

A common method to assess the impact of a compound on a signaling pathway is Western blotting.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of methoxy-containing small molecules.

Synthesis of a Methoxy-Substituted Chalcone

This protocol describes the synthesis of (E)-1-(2-Amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.[15]

Materials:

-

1-(2-Amino-4,5-dimethoxyphenyl)ethanone

-

4-methoxybenzaldehyde

-

Methanol

-

Barium hydroxide octahydrate

-

0.1 M HCl

-

Ethyl acetate

-

Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates, rotary evaporator.

Procedure:

-

Dissolve 1-(2-Amino-4,5-dimethoxyphenyl)ethanone (4.24 mmol) and 4-methoxybenzaldehyde (4.24 mmol) in 10 cm³ of methanol in a round-bottom flask at 35°C under reflux.[15]

-

In a separate flask, prepare a solution of barium hydroxide octahydrate (16.96 mmol) in 20 cm³ of methanol.[15]

-

Add the barium hydroxide solution dropwise to the reaction mixture.[15]

-

Stir the reaction mixture for 24 hours and monitor the progress by Thin Layer Chromatography (TLC).[15]

-

Once the reaction is complete, concentrate the mixture under vacuum.[15]

-

Quench the reaction with 0.1 M HCl and extract the product with ethyl acetate.[15]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude product.

-

Purify the crude product by column chromatography.

Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][3][16]

Materials:

-

Cells in culture

-

96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., DMSO or 0.2% NP-40 and 8 mM HCl in isopropanol)[1]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the methoxy-containing compound for the desired time period. Include untreated and vehicle controls.

-

After the treatment period, remove the culture medium.[16]

-

Add 50 µL of serum-free media and 50 µL of MTT solution to each well.[3]

-

Incubate the plate at 37°C for 3-4 hours in a humidified atmosphere (e.g., 5% CO₂).

-

After incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

-

Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[16]

-

Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis of MAPK Pathway Activation

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the MAPK pathway.[17]

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells in ice-cold RIPA buffer. Determine protein concentration using a BCA assay. Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.[17]

-

SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[17]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[17]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[17]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Analysis: Capture the image and perform densitometry analysis to quantify the protein bands. Normalize the phosphorylated protein levels to the total protein and a loading control.[17]

In Vitro Assay for Cytochrome P450-Dependent O-demethylation

This protocol is a general method to assess the metabolic stability of a methoxy-containing compound in the presence of liver microsomes.[18]

Materials:

-

Human or rat liver microsomes

-

Methoxy-containing test compound

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare incubation mixtures (total volume of 250 µL) containing 100 mM potassium phosphate buffer (pH 7.4), 1 mg of liver microsomal protein, and the test compound at a desired concentration (e.g., 10 µM).[18]

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 1 mM NADPH.[18]

-

Incubate at 37°C for a specified time (e.g., 20 minutes). The reaction should be in the linear range.[18]

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the O-demethylated metabolite.

-

Include control incubations without microsomes, without NADPH, and without the test compound.[18]

Conclusion

The methoxy group is a versatile and powerful tool in the arsenal of the medicinal chemist. Its ability to modulate physicochemical properties, enhance target binding, and influence the overall pharmacokinetic profile of a small molecule makes it a frequently incorporated substituent in drug design.[5] However, its susceptibility to metabolic O-demethylation necessitates careful consideration and strategic design to ensure the development of safe and effective therapeutics. A thorough understanding of the multifaceted roles of the methoxy group, supported by robust experimental evaluation, is paramount for the successful discovery and development of novel bioactive small molecules.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. benchchem.com [benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methoxy group - Wikipedia [en.wikipedia.org]

- 8. Structure-Activity Relationship of Curcumin: Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. england.nhs.uk [england.nhs.uk]

- 14. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-4-morpholinoaniline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the physicochemical properties of 3-Methoxy-4-morpholinoaniline dihydrochloride (CAS No. 1226776-91-5).[1][2][3] While specific experimental data for this compound is limited in public literature, this guide consolidates available information and presents data from structurally related compounds, such as aniline hydrochloride, to provide context.[4][5] Standard experimental protocols for determining key physicochemical parameters are detailed, and a plausible synthetic workflow is outlined. Furthermore, given the prevalence of the morpholinoaniline scaffold in modern drug discovery, a representative signaling pathway is discussed to highlight potential biological relevance.

Chemical Identity and Core Properties

This compound is a dihydrochloride salt form of the parent aniline derivative.[1][2] The salt form is often utilized in pharmaceutical development to enhance properties such as solubility and stability compared to the free base.[6][7]

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1226776-91-5 | [1][2][3] |

| Molecular Formula | C11H18Cl2N2O2 | [1] |

| Molecular Weight | 280.07 g/mol | [1] |

| Purity | ≥95% | [1] |

| Synonyms | Benzenamine, 3-methoxy-4-(4-morpholinyl)-, hydrochloride (1:2) | [8] |

Physicochemical Properties

Quantitative experimental data for this compound is not widely available. The following tables summarize the known information and provide data for related compounds to serve as a benchmark.

Table 2.1: Thermal Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Notes |

| This compound | Data not available | Data not available | N/A |

| 4-Morpholinoaniline (Free Base) | 132-135 | Data not available | The free base of a related compound.[9] |

| Aniline hydrochloride | 196-198 | 245 | A reference hydrochloride salt of a simple aniline.[5] |

Table 2.2: Solubility

| Compound | Solubility | Conditions |

| This compound | Data not available | N/A |

| Aniline hydrochloride | 1070 g/L | In water at 20 °C.[4] |

Table 2.3: Dissociation Constant (pKa)

| Compound | pKa Value | Notes |

| This compound | Data not available | Expected to have at least two pKa values corresponding to the anilinium ion and the protonated morpholine nitrogen. |

| Aniline hydrochloride | 4.6 | For the anilinium ion (C₆H₅NH₃⁺) at 25 °C.[4] |

Table 2.4: Stability

| Compound | Stability Profile | | :--- | :--- | :--- | | This compound | Storage at room temperature in a dry, sealed container is recommended.[8] As a hydrochloride salt, it is generally expected to be more stable than its free base form.[7] | | Aniline hydrochloride | Stable, but sensitive to air and light (darkens).[5] Incompatible with strong oxidizing agents.[5] |

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties outlined above.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A pure substance typically exhibits a sharp melting range of one to two degrees.[10]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered compound is loaded into a glass capillary tube to a height of 2-3 mm.[10][11] The sample is packed tightly at the sealed end of the tube.[11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[10]

-

Measurement: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[10]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[12][13]

Methodology:

-

Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the aqueous solvent (e.g., purified water, buffer of a specific pH).

-

Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

pKa Determination (Potentiometric Titration)

The ionization constant (pKa) is critical for predicting a drug's behavior in physiological environments.[14][15] Potentiometric titration is a common and reliable method for its determination.[16]

Methodology:

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds).[17]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[16]

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa value corresponds to the pH at the half-equivalence point(s) on the curve.

Synthesis Workflow

A specific, detailed synthesis protocol for this compound is not publicly documented. However, a logical synthesis can be inferred from procedures for analogous compounds like 3-fluoro-4-morpholinoaniline.[18] The general strategy involves nucleophilic aromatic substitution followed by reduction and salt formation.

Potential Biological Relevance and Signaling Pathways

While the specific biological targets of this compound are not defined, the morpholine moiety is a key pharmacophore in many kinase inhibitors.[19][20] In particular, numerous compounds containing a morpholino-pyrimidine or morpholino-quinazoline scaffold are potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[19][20][21][22] This pathway is crucial for regulating cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[19][23]

A morpholine-containing inhibitor typically forms a critical hydrogen bond with the hinge region of the kinase domain, contributing to its inhibitory activity.[19] Given its structure, it is plausible that 3-Methoxy-4-morpholinoaniline could serve as a scaffold or intermediate for developing inhibitors targeting this pathway.

Conclusion

This compound is a compound of interest for which detailed public data on physicochemical properties remains sparse. By referencing analogous compounds and employing standardized experimental protocols, researchers can systematically characterize this molecule. Its structural similarity to known kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, suggests a promising direction for future investigation in drug discovery and development.

References

- 1. thoreauchem.com [thoreauchem.com]

- 2. This compound | 1226776-91-5 [sigmaaldrich.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 6. pharmoutsourcing.com [pharmoutsourcing.com]

- 7. pharmaoffer.com [pharmaoffer.com]

- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 4-吗啉基苯胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ijirss.com [ijirss.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 3-Methoxy-4-morpholinoaniline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-Methoxy-4-morpholinoaniline Dihydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar compounds, such as Gefitinib and 4-Morpholinoaniline, to provide well-founded estimations and detailed experimental protocols for its characterization. This guide includes methodologies for determining solubility in various solvents, protocols for forced degradation studies to assess stability, and a discussion of its potential role as a kinase inhibitor within signaling pathways.

Introduction

This compound is a substituted aniline derivative with potential applications as a building block in the synthesis of pharmacologically active molecules, particularly in the area of kinase inhibitors. The morpholine and methoxy substitutions on the aniline ring are common features in compounds designed to interact with the ATP-binding sites of protein kinases. Understanding the physicochemical properties of this intermediate, such as its solubility and stability, is critical for process development, formulation, and ensuring the quality of the final active pharmaceutical ingredient (API).

This guide aims to provide a detailed technical resource for researchers by presenting estimated physicochemical data, comprehensive experimental protocols for its determination, and contextual information regarding its potential biological applications.

Physicochemical Properties

Table 1: Estimated Solubility of this compound

| Solvent | Estimated Solubility | Rationale / Analog Data |

| Water | > 4 mg/mL | Based on the aqueous solubility of Gefitinib hydrochloride, a structurally related morpholinoaniline derivative.[1] Amine hydrochlorides are generally water-soluble.[2] |

| DMSO | > 100 mg/mL | 4-Morpholinoaniline, the parent amine, is highly soluble in DMSO.[3] Gefitinib also shows high solubility in DMSO.[4][5] |

| Ethanol | ~ 0.3 - 1 mg/mL | Gefitinib has limited solubility in ethanol.[4][5] |

| Methanol | Likely limited | Aniline and its derivatives often show moderate to limited solubility in methanol. |

| Chloroform | Soluble | Aniline hydrochloride is soluble in chloroform.[2] |

| Ethyl Acetate | Soluble | The free base, 4-Morpholinoaniline, is soluble in ethyl acetate.[6][7][8] |

Note: The provided solubility values are estimations and should be experimentally verified.

Experimental Protocols

Determination of Aqueous and Solvent Solubility

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, pH buffers, DMSO, Ethanol, Methanol)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18)

-

Analytical balance

Protocol:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After shaking, centrifuge the samples to separate the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Heat source (oven or water bath)

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

Protocol:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified time.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified time.

-

Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 70 °C) for a specified period.

-

Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute for HPLC analysis.

-

Analyze the samples by HPLC-PDA to separate and quantify the parent compound and any degradation products.

Table 2: Summary of Forced Degradation Conditions

| Condition | Reagent/Stress | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60-80 °C | 2 - 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 60-80 °C | 2 - 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal | Dry Heat | 70 °C | 48 hours |

| Photolytic | UV/Visible Light | Room Temperature | As per ICH Q1B |

Potential Biological Relevance and Experimental Workflows

Substituted morpholinoanilines are known to act as kinase inhibitors. A prominent example is Gefitinib, which targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10][11][12] Given its structural similarities, this compound could be a precursor to compounds targeting similar pathways.

EGFR Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the potential point of inhibition by a kinase inhibitor.

Caption: EGFR signaling pathway and point of kinase inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening potential kinase inhibitors.

Caption: General workflow for kinase inhibitor screening.

Conclusion

While direct experimental data for this compound remains to be published, this technical guide provides a robust framework for its characterization based on the properties of structurally related compounds and established analytical methodologies. The estimated solubility and detailed protocols for its determination, along with the stability-indicating methods, offer a solid starting point for researchers in process development and formulation. Furthermore, the contextualization of its potential role as a precursor to kinase inhibitors, illustrated through signaling pathway and experimental workflow diagrams, provides valuable insights for its application in drug discovery programs. It is imperative that the estimated data presented herein be confirmed through rigorous experimental validation.

References

- 1. Gefitinib hydrochloride | EGFR | CAS 184475-55-6 (HCl salt) | Buy Gefitinib hydrochloride from Supplier InvivoChem [invivochem.com]

- 2. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 4-Morpholinoaniline CAS#: 2524-67-6 [m.chemicalbook.com]

- 7. 4-Morpholinoaniline | 2524-67-6 [chemicalbook.com]

- 8. 4-Morpholinoaniline Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 10. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

Biological Activity of 3-Methoxy-4-morpholinoaniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biological activity of 3-methoxy-4-morpholinoaniline derivatives. Extensive literature searches indicate that while the core structure of 3-methoxy-4-morpholinoaniline is of interest, detailed biological activity studies for its direct derivatives are not widely published. However, significant research has been conducted on the closely related 3-fluoro-4-morpholinoaniline derivatives , which serve as a valuable surrogate for understanding the potential therapeutic applications of this chemical class.

This document focuses primarily on the well-documented anticancer properties of these fluoro-analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated cellular mechanisms and workflows. The insights derived from the study of 3-fluoro-4-morpholinoaniline derivatives offer a strong foundation for future research and development of analogous compounds, including the 3-methoxy variants.

Introduction: The 4-Morpholinoaniline Scaffold

The 4-morpholinoaniline scaffold is a recognized pharmacophore in medicinal chemistry, contributing to a diverse range of biological activities. The morpholine moiety often enhances the pharmacokinetic properties of drug candidates. While various substitutions on the aniline ring can modulate the biological effects, this guide will delve into the specific impact of substitutions at the 3-position, with a primary focus on the extensively studied fluoro-derivatives due to the limited availability of data on their methoxy counterparts.

Anticancer Activity of 3-Fluoro-4-morpholinoaniline Derivatives

Recent studies have highlighted the potential of 3-fluoro-4-morpholinoaniline derivatives as potent anticancer agents, particularly against breast cancer.[1][2][3] These compounds have been shown to induce apoptosis-mediated cell death.[1][2][3]

Quantitative In Vitro Cytotoxicity Data

The in vitro cytotoxic activity of novel sulfonamide derivatives of 3-fluoro-4-morpholinoaniline, designated as NAM-5 and NAM-7, has been evaluated against human breast cancer cell lines (MCF-7 and MDA-MB-231) and a healthy mouse embryonic fibroblast cell line (3T3L-1).[1][3] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| NAM-5 | MCF-7 (Breast Cancer) | 1.811 | Doxorubicin | Similar Activity |

| MDA-MB-231 (Breast Cancer) | 2.143 | Doxorubicin | Similar Activity | |

| 3T3L-1 (Healthy Fibroblast) | - | Doxorubicin | Similar Activity | |

| NAM-7 | MCF-7 (Breast Cancer) | 1.883 | Doxorubicin | Similar Activity |

| MDA-MB-231 (Breast Cancer) | 4.688 | Doxorubicin | Similar Activity | |

| 3T3L-1 (Healthy Fibroblast) | - | Doxorubicin | Similar Activity |

Table 1: In vitro anticancer activity of 3-fluoro-4-morpholinoaniline sulfonamide derivatives.[1][3]

Experimental Protocols

General Synthesis of 3-Fluoro-4-morpholinoaniline Derivatives

Novel morpholine and its sulfonamide derivatives are synthesized from amine derivatives through nucleophilic addition reactions, with reported yields ranging from 70% to 90%.[1][3]

Caption: General synthetic route for 3-fluoro-4-morpholinoaniline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds on cancer and normal cell lines are typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Plate cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 values from the dose-response curves.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Apoptosis Analysis by Flow Cytometry

The induction of apoptosis is a key mechanism of action for these compounds. This can be quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.

-

Cell Treatment: Treat cells with the IC50 concentration of the test compounds for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanism of Action: Apoptosis Induction

Flow cytometry analysis has confirmed that compounds such as NAM-5 and NAM-7 induce apoptosis-mediated cell death in breast cancer cells.[1][2][3]

Caption: Proposed mechanism of action for 3-fluoro-4-morpholinoaniline derivatives.

Broader Context and Future Directions

While specific data on 3-methoxy-4-morpholinoaniline derivatives remains elusive, the significant anticancer activity of the fluoro-analogues provides a strong rationale for their synthesis and evaluation. The substitution of a fluorine atom with a methoxy group can influence various physicochemical properties, including lipophilicity, electronic effects, and metabolic stability, which in turn could modulate the biological activity.

Future research should focus on:

-

The synthesis of a library of 3-methoxy-4-morpholinoaniline derivatives.

-

In vitro screening of these compounds against a panel of cancer cell lines.

-

Head-to-head comparison of the biological activity of 3-methoxy and 3-fluoro analogues to elucidate structure-activity relationships.

-

Investigation of their mechanism of action, including their effects on key signaling pathways involved in cancer progression.

Conclusion

The 4-morpholinoaniline scaffold, particularly with substitutions at the 3-position, represents a promising area for the development of novel anticancer agents. The detailed biological data available for 3-fluoro-4-morpholinoaniline derivatives provides a robust framework for guiding the design and investigation of their 3-methoxy counterparts. The synthesis and biological evaluation of these methoxy derivatives are warranted to explore their therapeutic potential fully.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Methoxy-4-morpholinoaniline dihydrochloride in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-morpholinoaniline dihydrochloride is a valuable building block in the synthesis of various kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway. Its unique structural features, including the methoxy and morpholino groups, can contribute to potent and selective inhibition of key kinases involved in cancer cell proliferation, survival, and metabolism. These application notes provide detailed protocols for the synthesis and evaluation of kinase inhibitors using this versatile precursor.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival.[1] Its aberrant activation is a frequent event in human cancers, making it an attractive target for therapeutic intervention.[2] Kinase inhibitors designed to target components of this pathway, such as PI3Kα, often incorporate a morpholino-containing scaffold to achieve high potency.

Data Presentation

Table 1: Inhibitory Activity of a Representative Kinase Inhibitor (Analogue 1)

| Kinase Isoform | IC50 (nM) |

| PI3Kα | 5.0 |

| PI3Kβ | 44 |

| PI3Kδ | 3.9 |

| PI3Kγ | 49 |

| mTOR | 15.4 |

Note: The data presented here is for a representative compound, an analogue of ZSTK474, a known pan-PI3K inhibitor with a dimorpholino-s-triazine scaffold. The synthesis of such compounds can be adapted to utilize this compound.

Table 2: Synthetic Reaction Parameters for Analogue 1

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Nucleophilic Aromatic Substitution | 2,4,6-trichloro-1,3,5-triazine, 3-Methoxy-4-morpholinoaniline, DIPEA, THF, 0 °C to rt | 85 |

| 2 | Second Nucleophilic Aromatic Substitution | Intermediate from Step 1, Morpholine, DIPEA, THF, rt to 60 °C | 78 |

Experimental Protocols

Protocol 1: Synthesis of a 4-(3-Methoxy-4-morpholinophenylamino)-6-morpholino-1,3,5-triazine Derivative (Analogue 1)

This protocol describes a two-step synthesis of a dimorpholino-s-triazine derivative, a common scaffold for PI3K inhibitors.

Materials:

-

This compound

-

2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

-

Morpholine

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Synthesis of 2-chloro-4-(3-methoxy-4-morpholinophenylamino)-6-morpholino-1,3,5-triazine

-

To a solution of 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 3-Methoxy-4-morpholinoaniline (1.0 eq, prepared by neutralizing the dihydrochloride salt with a suitable base) and DIPEA (1.2 eq) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired intermediate.

Step 2: Synthesis of 2,4-dimorpholino-6-(3-methoxy-4-morpholinophenylamino)-1,3,5-triazine (Analogue 1)

-

To a solution of the intermediate from Step 1 (1.0 eq) in THF, add morpholine (1.1 eq) and DIPEA (1.2 eq).

-

Heat the reaction mixture to 60 °C and stir for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by silica gel column chromatography to yield the target kinase inhibitor.

Protocol 2: In Vitro Kinase Inhibitory Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the determination of the IC50 values of the synthesized inhibitor against PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)

-

Synthesized kinase inhibitor (Analogue 1)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the synthesized inhibitor in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Assay Plate Setup: Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

-

Enzyme Addition: Prepare the enzyme solution by diluting the respective PI3K isoform stock in the kinase assay buffer. Add 2 µL of the diluted enzyme to each well.

-

Reaction Initiation: Prepare the substrate/ATP mixture in the kinase assay buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final reaction volume will be 5 µL.

-